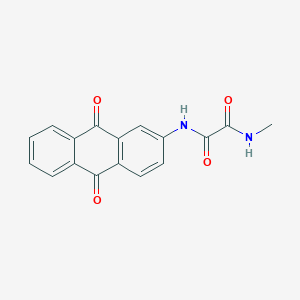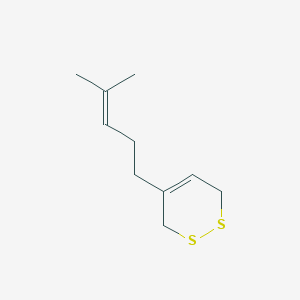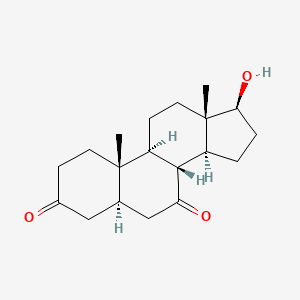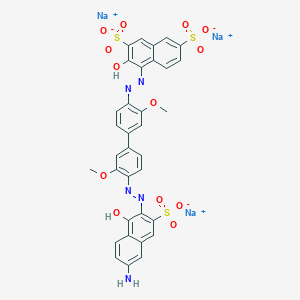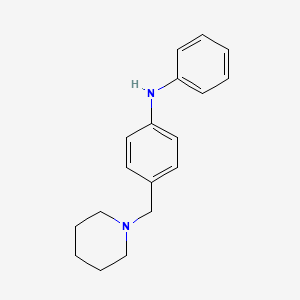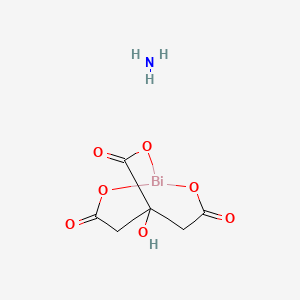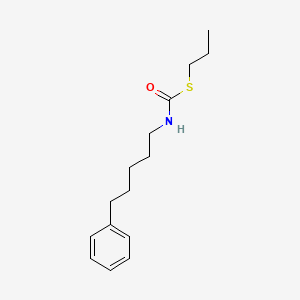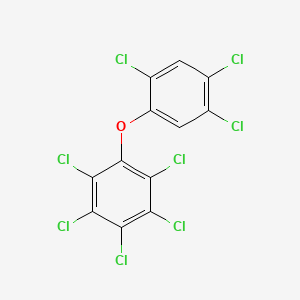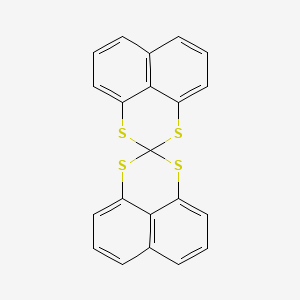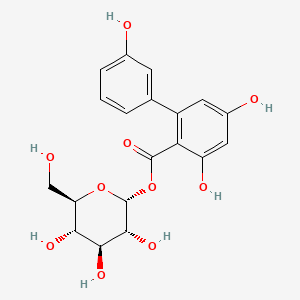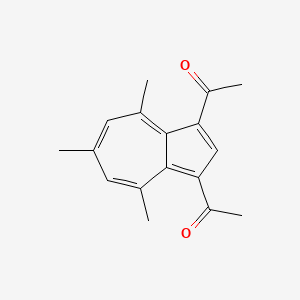
Azulene, 1,3-diacetyl-4,6,8-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azulene, 1,3-diacetyl-4,6,8-trimethyl- is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. This compound has a molecular formula of C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol
Preparation Methods
The synthesis of Azulene, 1,3-diacetyl-4,6,8-trimethyl- typically involves the acetylation of 4,6,8-trimethylazulene. One common method includes the reaction of 4,6,8-trimethylazulene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Chemical Reactions Analysis
Azulene, 1,3-diacetyl-4,6,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azulene derivatives.
Scientific Research Applications
Azulene, 1,3-diacetyl-4,6,8-trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex azulene derivatives, which are studied for their unique electronic properties.
Industry: Azulene derivatives are used in the formulation of dyes and pigments due to their vibrant colors.
Mechanism of Action
The mechanism of action of Azulene, 1,3-diacetyl-4,6,8-trimethyl- involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . In anticancer research, azulene derivatives are believed to induce apoptosis in cancer cells through the activation of caspases and the modulation of nuclear receptor response pathways .
Comparison with Similar Compounds
Azulene, 1,3-diacetyl-4,6,8-trimethyl- can be compared with other azulene derivatives such as:
4,6,8-Trimethylazulene: This compound is a precursor in the synthesis of 1,3-diacetyl-4,6,8-trimethylazulene and shares similar chemical properties.
Guaiazulene: Known for its anti-inflammatory properties, guaiazulene is used in cosmetic and pharmaceutical formulations.
Chamazulene: Another azulene derivative with notable anti-inflammatory and antioxidant activities.
The uniqueness of Azulene, 1,3-diacetyl-4,6,8-trimethyl- lies in its specific acetylation pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
841-71-4 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-(3-acetyl-4,6,8-trimethylazulen-1-yl)ethanone |
InChI |
InChI=1S/C17H18O2/c1-9-6-10(2)16-14(12(4)18)8-15(13(5)19)17(16)11(3)7-9/h6-8H,1-5H3 |
InChI Key |
XXBLTMPMMXJBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=C2C(=C1)C)C(=O)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


